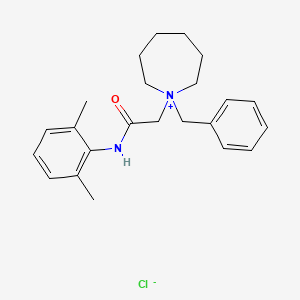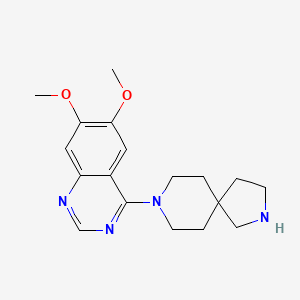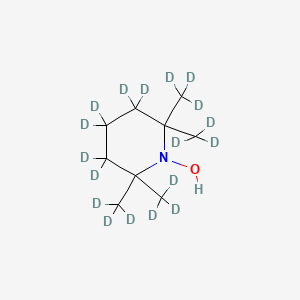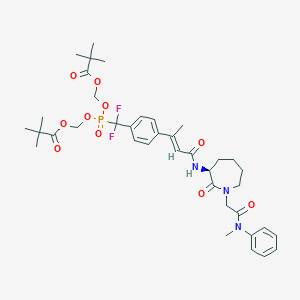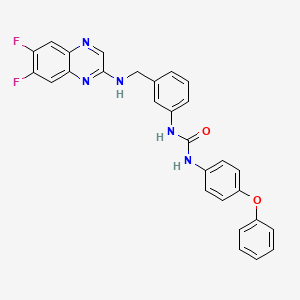
Anticancer agent 31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 31 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to selectively target cancer cells while minimizing damage to normal cells. Its unique chemical structure and mechanism of action make it a valuable candidate for further research and development in cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 31 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a heterocyclic core through a cyclization reaction. This is followed by the introduction of various functional groups to enhance the compound’s anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic routes to ensure high yield and purity. This often involves scaling up the laboratory procedures and implementing stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 31 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with enhanced or modified anticancer properties. These derivatives are then tested for their efficacy and safety in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
Anticancer agent 31 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety as a potential anticancer drug.
Industry: Utilized in the development of new anticancer formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Anticancer agent 31 involves its interaction with specific molecular targets within cancer cells. It primarily targets enzymes and proteins involved in cell division and survival pathways. By inhibiting these targets, the compound induces apoptosis (programmed cell death) and inhibits the proliferation of cancer cells. Key pathways affected include the PI3K/Akt/mTOR signaling pathway and the RAS/RAF/MEK/ERK pathway .
Comparación Con Compuestos Similares
Anticancer agent 31 is unique in its ability to selectively target cancer cells while sparing normal cells. Similar compounds include:
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Olaparib: A poly (ADP-ribose) polymerase inhibitor used in the treatment of ovarian cancer.
Abemaciclib: A cyclin-dependent kinase inhibitor used in the treatment of breast cancer
These compounds share some similarities in their mechanisms of action but differ in their specific molecular targets and therapeutic applications. This compound stands out due to its unique chemical structure and broad-spectrum anticancer activity.
Propiedades
Fórmula molecular |
C28H21F2N5O2 |
|---|---|
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
1-[3-[[(6,7-difluoroquinoxalin-2-yl)amino]methyl]phenyl]-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C28H21F2N5O2/c29-23-14-25-26(15-24(23)30)35-27(17-31-25)32-16-18-5-4-6-20(13-18)34-28(36)33-19-9-11-22(12-10-19)37-21-7-2-1-3-8-21/h1-15,17H,16H2,(H,32,35)(H2,33,34,36) |
Clave InChI |
STADTCXKZRQMEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)CNC4=NC5=CC(=C(C=C5N=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



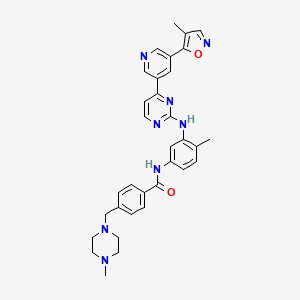

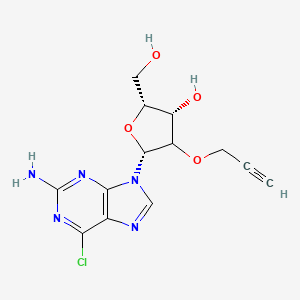
![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
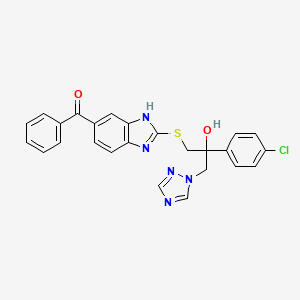
![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)
![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)
